N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide
Description
N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide is a synthetic organic compound characterized by a thiazole ring, a dioxane ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c13-9(8-5-15-3-4-16-8)11-2-1-7-6-17-10(14)12-7/h6,8H,1-5H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZMIUIADJQZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCC2=CSC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where the thiazole derivative is treated with an appropriate alkyl halide in the presence of a base.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving diols and an appropriate carbonyl compound under acidic or basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on its interaction with biological pathways.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and dioxane rings.
Mechanism of Action
The mechanism of action of N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dioxane ring may enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxamide
- N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-carboxylate
- N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1,4-dioxane-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and dioxane rings allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
